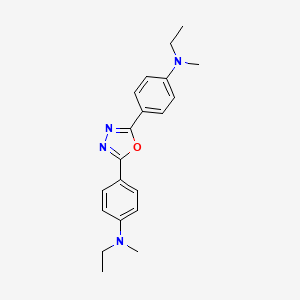
4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or other suitable solvents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) can be compared with other similar compounds, such as:
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dipyridinium dibromide monohydrate
- 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) lies in its specific substituents, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
90429-27-9 |
|---|---|
Fórmula molecular |
C20H24N4O |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-ethyl-4-[5-[4-[ethyl(methyl)amino]phenyl]-1,3,4-oxadiazol-2-yl]-N-methylaniline |
InChI |
InChI=1S/C20H24N4O/c1-5-23(3)17-11-7-15(8-12-17)19-21-22-20(25-19)16-9-13-18(14-10-16)24(4)6-2/h7-14H,5-6H2,1-4H3 |
Clave InChI |
HRFOFUYBEQXOMR-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















